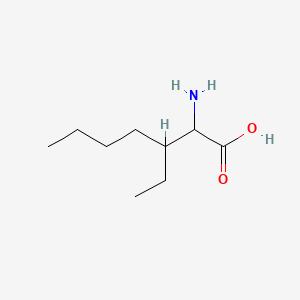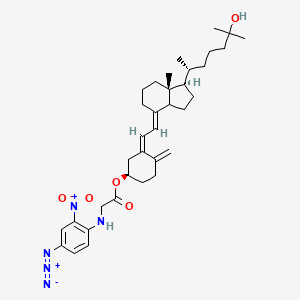
4-(Thiazol-2-yloxy)phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Thiazol-2-yloxy)phenylamine” is a chemical compound with the CAS Number: 105350-49-0 . Its IUPAC name is 4-((1H-1lambda3-thiazol-2-yl)oxy)aniline . The compound has a molecular weight of 193.25 .
Molecular Structure Analysis
The molecular structure of 4-(Thiazol-2-yloxy)phenylamine consists of a thiazole ring attached to a phenylamine group via an oxygen atom . The InChI code for this compound is 1S/C9H9N2OS/c10-7-1-3-8(4-2-7)12-9-11-5-6-13-9/h1-6,13H,10H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Thiazol-2-yloxy)phenylamine include a molecular weight of 193.25 . The compound is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
The thiazole moiety is a common feature in many drugs due to its bioactivity. As such, 4-(Thiazol-2-yloxy)phenylamine is a valuable precursor in the design and synthesis of new pharmaceutical agents, particularly those targeting neurological disorders or cancers.
Each of these fields leverages the unique chemical properties of 4-(Thiazol-2-yloxy)phenylamine to advance scientific knowledge and develop new technologies or treatments. The compound’s versatility underscores its importance across multiple domains of scientific research .
Zukünftige Richtungen
The future directions for the study of 4-(Thiazol-2-yloxy)phenylamine and related compounds could involve further exploration of their potential as anti-cancer agents . Additionally, more research could be conducted to understand their synthesis, chemical reactions, and physical and chemical properties.
Wirkmechanismus
Target of Action
Thiazole derivatives, which include 4-(thiazol-2-yloxy)phenylamine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring, a key component of this compound, is known for its aromaticity characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The thiazole ring, a key component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 4-(Thiazol-2-yloxy)phenylamine.
Result of Action
Thiazole derivatives have been associated with diverse biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
It is known that the thiazole ring, a key component of this compound, should be stored in a dark place, under an inert atmosphere . These conditions may influence the action, efficacy, and stability of 4-(Thiazol-2-yloxy)phenylamine.
Eigenschaften
IUPAC Name |
4-(1,3-thiazol-2-yloxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-7-1-3-8(4-2-7)12-9-11-5-6-13-9/h1-6H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEZUUNVYCTDRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655922 |
Source


|
| Record name | 4-[(1,3-Thiazol-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiazol-2-yloxy)phenylamine | |
CAS RN |
105350-49-0 |
Source


|
| Record name | 4-[(1,3-Thiazol-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione](/img/structure/B561066.png)
![Trisodium;4-[[4-chloro-6-[3-[[1-ethyl-4-methyl-6-oxido-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]-4-sulfoanilino]-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B561068.png)



![(2S,3R,4S,5R)-2-[[(3S,5S,6S,8S,9R,10S,13R,14S,15R,17R)-6,8,15-trihydroxy-10,13-dimethyl-17-[(2R)-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-2-yl]-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B561074.png)


